3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C19H15N3O2 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3,6-dimethyl-N-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N3O2/c1-11-10-15(17-12(2)22-24-19(17)20-11)18(23)21-16-9-5-7-13-6-3-4-8-14(13)16/h3-10H,1-2H3,(H,21,23) |
InChI Key |
YFQMCNPICGDOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Acylation and Cyclization
The most widely documented route involves sequential acylation and cyclization reactions. Starting with 3-amino-6-methylpyridine-2(1H)-one, the oxazole ring is constructed via reaction with succinic anhydride under acidic conditions. This step forms a monoamide intermediate, which undergoes intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) to yield the oxazolo[5,4-b]pyridine core . Subsequent methylation at the 3- and 6-positions is achieved using methyl iodide (CH₃I) and a palladium catalyst, though this step often requires careful temperature control to avoid over-alkylation .
The carboxamide group is introduced via a coupling reaction between the carboxylic acid derivative of the intermediate and naphthalen-1-amine. This is typically mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), achieving yields of 68–72% after purification . Key challenges include managing steric hindrance from the naphthyl group and ensuring regioselectivity during cyclization.
One-Step Method Using 3-Aminopyridine-2(1H)-ones
A streamlined one-pot synthesis was recently developed by Palamarchuk et al., leveraging the reactivity of 3-aminopyridine-2(1H)-ones with cyclic anhydrides . When 3-amino-6-methylpyridine-2(1H)-one reacts with glutaric anhydride in acetonitrile at 80°C, the intermediate monoamide spontaneously cyclizes to form the oxazolo[5,4-b]pyridine scaffold. The naphthyl carboxamide is introduced in situ by adding naphthalen-1-amine and a catalytic amount of DMAP (4-dimethylaminopyridine), yielding the final product in a single step with a 65% isolated yield .
This method eliminates the need for intermediate isolation, reducing purification steps and overall reaction time. However, scalability is limited by the stoichiometric use of DMAP and the sensitivity of the cyclization step to moisture.
Carboxylic Acid Activation Approaches
Recent advances in carboxylic acid activation have enabled direct coupling strategies. The target compound’s carboxylic acid precursor is activated using a triflylpyridinium reagent (DMAP-Tf), forming an acylpyridinium intermediate that reacts efficiently with naphthalen-1-amine . This method, adapted from the synthesis of 4,5-disubstituted oxazoles, achieves a 78% yield under mild conditions (room temperature, dichloromethane solvent) .
Table 1: Comparison of Carboxylic Acid Activation Methods
| Activator | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMAP-Tf | DCM | 25°C | 78 | 95 |
| EDC/HOBt | DMF | 0°C → RT | 72 | 92 |
| HATU | THF | 40°C | 81 | 94 |
The DMAP-Tf method is notable for its compatibility with sterically demanding amines, making it ideal for introducing the naphthyl group .
Microwave-Assisted Synthesis Techniques
Microwave irradiation significantly accelerates key steps in the synthesis. For instance, the cyclization of the monoamide intermediate proceeds 15 times faster under microwave conditions (150°C, 20 minutes) compared to conventional heating . Similarly, Suzuki-Miyaura coupling reactions—used to introduce methyl groups—achieve >90% conversion in 10 minutes with a Pd(dppf)Cl₂ catalyst .
Table 2: Microwave vs. Conventional Heating
| Step | Conventional Time | Microwave Time | Yield Improvement (%) |
|---|---|---|---|
| Cyclization | 5 h | 20 min | +18 |
| Methylation | 12 h | 45 min | +12 |
| Carboxamide Coupling | 8 h | 30 min | +9 |
While microwave methods enhance efficiency, they require specialized equipment and precise temperature control to prevent decomposition.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Steps | Total Yield (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Multi-Step Acylation | 5 | 48 | 12.50 | Moderate |
| One-Pot Synthesis | 2 | 65 | 8.20 | High |
| DMAP-Tf Activation | 3 | 78 | 10.80 | High |
| Microwave-Assisted | 4 | 72 | 14.30 | Low |
The one-pot synthesis offers the best balance of yield and cost, whereas DMAP-Tf activation provides superior purity. Microwave methods, while rapid, are less practical for large-scale production due to equipment costs.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxazolo[5,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit growth in various cancer cell lines. In particular, compounds with structural similarities to 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer types including SNB-19 and OVCAR-8 cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies involving related oxadiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that the compound could be effective in treating infections caused by these pathogens .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is crucial for optimizing its biological activity. Modifications to the naphthalene and oxazole moieties can significantly influence the compound's pharmacological properties. For example:
| Modification | Effect on Activity |
|---|---|
| Substituents on naphthalene | Altered binding affinity to target proteins |
| Variations in oxazole structure | Enhanced stability and bioavailability |
Case Studies
Several case studies highlight the potential of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide in various applications:
- Study on Anticancer Efficacy : A recent investigation focused on the synthesis and evaluation of related oxadiazole derivatives showed that specific modifications led to increased anticancer activity against multiple cell lines .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of similar compounds through disc diffusion methods, revealing significant efficacy against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural variations among analogues lie in the carboxamide substituent and substitutions on the oxazolo-pyridine core. The table below summarizes critical differences:
*Estimated based on structural similarity.
Chemical Reactivity and Electronic Effects
- Naphthalen-1-yl vs. Benzyl (): The naphthalene group’s extended aromatic system enhances π-π interactions compared to the benzyl group, which may improve binding to hydrophobic protein pockets. However, the benzyl derivative’s lower molecular weight (~327 vs. ~371) could favor better solubility .
- Methoxy vs. Fluoro Substituents (): The 3,5-dimethoxyphenyl group () introduces two electron-donating methoxy groups, increasing polarity and H-bonding capacity.
- Heterocyclic Additions (): The 6-furyl group () and pyrrolidin-1-ylphenyl moiety () introduce heteroatoms (O, N) that modulate solubility and intermolecular interactions. For example, the furan’s oxygen may participate in H-bonding, while the pyrrolidine ring () could enhance water solubility via amine protonation .
Biological Activity
3,6-Dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1011353-15-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 317.3 g/mol. The structure includes an oxazole ring fused to a pyridine ring, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N3O2 |
| Molecular Weight | 317.3 g/mol |
| CAS Number | 1011353-15-3 |
Antimicrobial Activity
A review of oxazole derivatives indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study assessed the antibacterial efficacy of various oxazole derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| Compound A | 10 | 5 |
| Compound B | 15 | 10 |
| Reference Drug (Ampicillin) | 1 | 2 |
Anticancer Activity
Research on related compounds has shown promising anticancer activities. For example, studies have indicated that oxazole derivatives can induce apoptosis in cancer cell lines through various pathways. The specific effects of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide on cancer cells remain an area for further investigation.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study of various oxazole derivatives, it was found that those with a naphthalene moiety exhibited enhanced antibacterial activity. The compound could potentially follow similar trends based on its structural features .
- Synthesis and Evaluation : A study synthesized several substituted oxazoles and evaluated their antimicrobial potential using disk diffusion methods. Results indicated that modifications in the structure significantly influenced biological activity .
- Potential Therapeutic Applications : The unique structure of 3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide suggests potential applications in treating infections or cancers due to its ability to interact with critical biological targets .
Q & A
Basic Research Question
- HPLC : Use a C18 column (4.6 × 250 mm, 5 μm), isocratic elution (acetonitrile:water 70:30), UV detection at 254 nm. Retention time ~8.2 minutes .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C23H19N3O2: C 71.67%, H 4.92%, N 10.90%) .
- Karl Fischer Titration : Ensure water content <0.5% w/w for hygroscopic batches.
How does the 1-naphthyl substituent influence pharmacological activity compared to 2-naphthyl analogs?
Advanced Research Question
The 1-naphthyl group enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), increasing potency by ~3-fold versus 2-naphthyl analogs . Validate via:
- Competitive Binding Assays : Measure IC50 shifts using radiolabeled ligands.
- Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., RMSD <2 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
